molecular formula C18H13F3N2O4S2 B10956903 Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate

Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate

Cat. No.: B10956903
M. Wt: 442.4 g/mol
InChI Key: SYRGGRGDLPKRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE is a complex organic compound that features a cyano group, a thienyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isonicotinate Core: The isonicotinate core can be synthesized through a reaction involving ethyl nicotinate and appropriate reagents to introduce the cyano and thienyl groups.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under specific reaction conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural properties, the compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE can be compared with similar compounds such as:

The uniqueness of ETHYL 3-CYANO-6-(2-THIENYL)-2-[(5,5,5-TRIFLUORO-2,4-DIOXOPENTYL)SULFANYL]ISONICOTINATE lies in its combination of functional groups and the resulting properties.

Properties

Molecular Formula

C18H13F3N2O4S2

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 3-cyano-6-thiophen-2-yl-2-(5,5,5-trifluoro-2,4-dioxopentyl)sulfanylpyridine-4-carboxylate

InChI

InChI=1S/C18H13F3N2O4S2/c1-2-27-17(26)11-7-13(14-4-3-5-28-14)23-16(12(11)8-22)29-9-10(24)6-15(25)18(19,20)21/h3-5,7H,2,6,9H2,1H3

InChI Key

SYRGGRGDLPKRJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C#N)SCC(=O)CC(=O)C(F)(F)F)C2=CC=CS2

Origin of Product

United States

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